Methylgermatrane
Overview
Description
Methylgermatrane is a compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound belongs to the class of germacrane sesquiterpenes and is derived from the plant species, Salvia miltiorrhiza.
Scientific Research Applications
DNA Methylation Arrays as Surrogate Measures of Cell Mixture Distribution : This study presents a method for inferring changes in the distribution of white blood cells between different subpopulations using DNA methylation signatures (Houseman et al., 2012).
MethylKit A Comprehensive R Package for Genome-Wide DNA Methylation Profiles Analysis
: Describes an R package, methylKit, for analyzing genome-wide cytosine epigenetic profiles from high-throughput methylation sequencing experiments (Akalin et al., 2012).
Towards Clinical Application of Methylated DNA Sequences as Cancer Biomarkers : This workshop report discusses the application of methylated DNA sequences as cancer biomarkers (Kagan et al., 2007).
Managing Nematodes Without Methyl Bromide : Discusses alternative control measures for nematodes in the absence of methyl bromide, a chemical nematicide (Zasada et al., 2010).
DNA Methylation Roles in Mammalian Development
: Explores DNA methylation in mammals, particularly its function in development and regulation of gene expression (Smith & Meissner, 2013).
Validation of the SHOX2/PTGER4 DNA Methylation Marker Panel for Plasma-Based Discrimination Between Patients with Malignant and Nonmalignant Lung Disease : Evaluates DNA methylation markers in plasma DNA for lung cancer detection (Weiss et al., 2017).
Proton-Transfer-Reaction Mass Spectrometry (PTR–MS) On-Line Monitoring of Volatile Organic Compounds at Pptv Levels
: A system for on-line measurements of trace components with concentrations as low as a few pptv has been developed based on proton transfer reactions (Lindinger & Jordan, 1998).
DeepMAge A Methylation Aging Clock Developed with Deep Learning
: This article explores a neural network regressor trained on blood DNA methylation profiles for predicting human age (Galkin et al., 2021).
Environmental Exposures and Gene Regulation in Disease Etiology : Discusses how the environment changes gene expression through mechanisms including DNA methylation (Edwards & Myers, 2007).
Structural Features of Silatranes and Germatranes : Analyzes the stabilization of the endo configuration of silatranes and germatranes, which might be relevant to the study of Methylgermatrane (Chernyshev et al., 2004).
properties
IUPAC Name |
1-methyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15GeNO3/c1-8-10-5-2-9(3-6-11-8)4-7-12-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUKNTXXHUQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge]12OCCN(CCO1)CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15GeNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylgermatrane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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